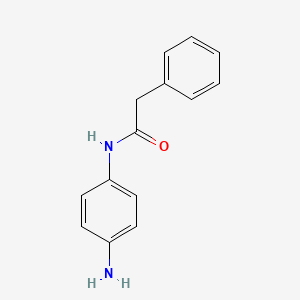

N-(4-aminophenyl)-2-phenylacetamide

Descripción general

Descripción

N-(4-aminophenyl)-2-phenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic compound. It is commonly used to relieve mild to moderate pain and reduce fever. The compound is known for its safety profile when used at recommended doses, making it a popular choice for over-the-counter pain relief.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-aminophenyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the acetylation of 4-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic processes to increase yield and efficiency. The process may include steps such as purification through recrystallization to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-aminophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imine derivatives.

Reduction: Reduction reactions can convert the compound back to its precursor, 4-aminophenol.

Substitution: The amide group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone imine derivatives.

Reduction: 4-aminophenol.

Substitution: Various substituted amides depending on the reactants used.

Aplicaciones Científicas De Investigación

N-(4-aminophenyl)-2-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Extensively studied for its analgesic and antipyretic properties, as well as its safety profile.

Industry: Used in the formulation of various pharmaceutical products and as an intermediate in chemical synthesis.

Mecanismo De Acción

The primary mechanism of action of N-(4-aminophenyl)-2-phenylacetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. The compound’s effects on the central nervous system also contribute to its analgesic properties.

Comparación Con Compuestos Similares

Similar Compounds

Aspirin (acetylsalicylic acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory effects.

Naproxen: Another NSAID with similar properties to ibuprofen.

Uniqueness

N-(4-aminophenyl)-2-phenylacetamide is unique in its safety profile and lack of significant anti-inflammatory effects, making it suitable for patients who cannot tolerate NSAIDs. Its minimal gastrointestinal side effects also contribute to its widespread use.

Actividad Biológica

N-(4-Aminophenyl)-2-phenylacetamide, also known as a derivative of phenylacetamide, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by an amide functional group linked to a phenyl group and an amino group. The synthesis of this compound typically involves the reaction of 4-aminophenol with 2-bromoacetophenone under basic conditions, yielding the desired amide product. The structural confirmation is often achieved through techniques such as -NMR and -NMR spectroscopy.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound derivatives. For instance, a series of N-phenylacetamide derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of effectiveness:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| A1 | Staphylococcus aureus | 1.95 |

| A2 | Escherichia coli | 3.9 |

| A3 | Pseudomonas aeruginosa | 7.8 |

These results suggest that certain derivatives exhibit potent antibacterial activity, particularly against drug-resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that specific derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal activity is quantified through MIC values similar to those used in antibacterial assessments:

| Compound | Fungi Tested | MIC (µg/mL) |

|---|---|---|

| B1 | Candida albicans | 5.0 |

| B2 | Aspergillus niger | 10.0 |

These findings highlight the compound's potential in treating fungal infections .

Anticancer Potential

Recent investigations have also explored the anticancer properties of this compound derivatives. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The half-maximal inhibitory concentration (IC50) values for selected compounds are as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C1 | MCF-7 | 12.5 |

| C2 | HepG2 | 15.0 |

The mechanism underlying the anticancer activity is thought to involve induction of apoptosis and cell cycle arrest .

Mechanistic Studies

Mechanistic studies have revealed that this compound can disrupt bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) analyses illustrate significant morphological changes in bacterial cells upon treatment with this compound, indicating its potential as a membrane-active agent .

In terms of anticancer activity, the compound may exert its effects through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIVNUAEZMDIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.